molecular formula C9H9FN2 B178794 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole CAS No. 124314-68-7

2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole

Cat. No. B178794
M. Wt: 164.18 g/mol
InChI Key: ZSLVJWBCLUSUOC-UHFFFAOYSA-N
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Description

2-Fluorophenyl isocyanate is a fluorinated building block . It’s the main component of essential oil from Rhododendron thymifolium Maxim . The molecular geometry of 2-fluorophenyl isocyanate has been investigated by microwave spectroscopy and nuclear magnetic resonance spectroscopy .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid has been described . Another example is the synthesis of ketamine from a nontoxic procedure .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(2-Fluorophenyl)naphtho[2,1-d] has been analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the anti-inflammatory effect of a fluorophenyl-substituted imidazole is linked to its ability to induce a change in macrophage profile .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile have been analyzed .

Scientific Research Applications

1. Antiarthritic and Analgesic Activity

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which includes derivatives of 2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole, has been synthesized and evaluated for anti-inflammatory and analgesic properties. Some analogs were found more potent than phenylbutazone and indomethacin in rat and mouse assays. One compound, tiflamizole, showed significant potency as an antiarthritic drug in clinical trials (Sharpe et al., 1985).

2. Interaction with Bovine Serum Albumin

The interaction of a derivative, 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d] imidazole (FPPI), with bovine serum albumin (BSA) was studied using fluorescence spectral techniques. This study showed the strong ability of the imidazole derivative to quench BSA's fluorescence, forming a complex stabilized by electrostatic interactions (Jayabharathi et al., 2012).

3. Nitration Studies

Nitration reactions of 2-(4′-fluorophenyl)imidazole and related compounds were explored, providing insights into chemical reactions and yield of different nitroimidazole derivatives. These studies are crucial for understanding the chemical behavior of such compounds under various conditions (Amato et al., 1979).

4. Antifungal Activity

Flutrimazole, a 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole derivative, exhibits potent antifungal activity against various dermatophytes and yeasts. It has shown high effectiveness in topical applications for fungal infections, demonstrating its therapeutic potential in antifungal treatments (García Rafanell et al., 1992).

5. Molecular Docking Studies

A new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized, including molecular docking studies to understand its potential interactions with biological targets. This research opens possibilities for developing new therapeutic agents (Jayashree et al., 2019).

6. Bioactive Molecule Interaction with Nanomaterials

The interaction of a bioactive imidazole derivative with ZnO nanomaterials was studied, revealing insights into the adsorption and electronic properties modification upon binding. This research is significant for applications in biomedical nanotechnologies (Jayabharathi et al., 2015).

Safety And Hazards

The safety data sheet for 2-Fluorophenyl isocyanate indicates that it’s flammable and toxic. It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled .

properties

IUPAC Name

2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLVJWBCLUSUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Fujioka, K Murai, O Kubo, Y Ohba, Y Kita - Tetrahedron, 2007 - Elsevier
Imidazolines were prepared in one-pot operation from aldehydes and diamines through oxidation of aminal intermediates by NBS. This method could be applied to various aromatic …
Number of citations: 85 www.sciencedirect.com
NE Golantsov, AS Golubenkova, AA Festa… - The Journal of …, 2023 - ACS Publications
Adducts of 1-alkyl-2-imidazolines and two molecules of alkyl propiolate, possessing an N-propargyl-β-enaminoester fragment, easily undergo a domino reaction to form pyridinium salts …
Number of citations: 4 pubs.acs.org

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